

Spectroscopic and Spectrometric Characterization of 2-amino-4-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-iodophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound **2-amino-4-iodophenol**. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on established principles of spectroscopy and data from structurally analogous compounds. It serves as a valuable resource for the identification, characterization, and quality control of **2-amino-4-iodophenol** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: **2-amino-4-iodophenol**[\[1\]](#)
- Molecular Formula: C_6H_6INO [\[1\]](#)
- Molecular Weight: 235.02 g/mol [\[1\]](#)
- Monoisotopic Mass: 234.94941 Da[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-amino-4-iodophenol**. These predictions are

derived from computational models and analysis of experimentally obtained data for similar compounds, such as 2-aminophenol, 4-iodophenol, and 2-amino-4-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-amino-4-iodophenol**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.8 - 7.0	Doublet (d)	~ 2.0
H-5	7.1 - 7.3	Doublet of Doublets (dd)	$\sim 8.5, 2.0$
H-6	6.6 - 6.8	Doublet (d)	~ 8.5
-NH ₂	3.5 - 5.0 (broad)	Singlet (s)	N/A
-OH	8.5 - 9.5 (broad)	Singlet (s)	N/A

Table 2: Predicted ^{13}C NMR Spectral Data for **2-amino-4-iodophenol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (-OH)	145 - 150
C-2 (-NH ₂)	135 - 140
C-3	115 - 120
C-4 (-I)	80 - 85
C-5	125 - 130
C-6	110 - 115

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-amino-4-iodophenol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	3200 - 3600	Strong, Broad
N-H Stretch	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=C Stretch (Aromatic)	1500 - 1600	Medium-Strong
C-N Stretch	1250 - 1350	Medium
C-O Stretch	1200 - 1300	Strong
C-I Stretch	500 - 600	Weak-Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **2-amino-4-iodophenol**

Ion Species	Predicted m/z
[M] ⁺	234.94887
[M+H] ⁺	235.95670
[M+Na] ⁺	257.93864
[M+K] ⁺	273.91258
[M-H] ⁻	233.94214

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for **2-amino-4-iodophenol**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-amino-4-iodophenol** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0-200 ppm.
 - A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

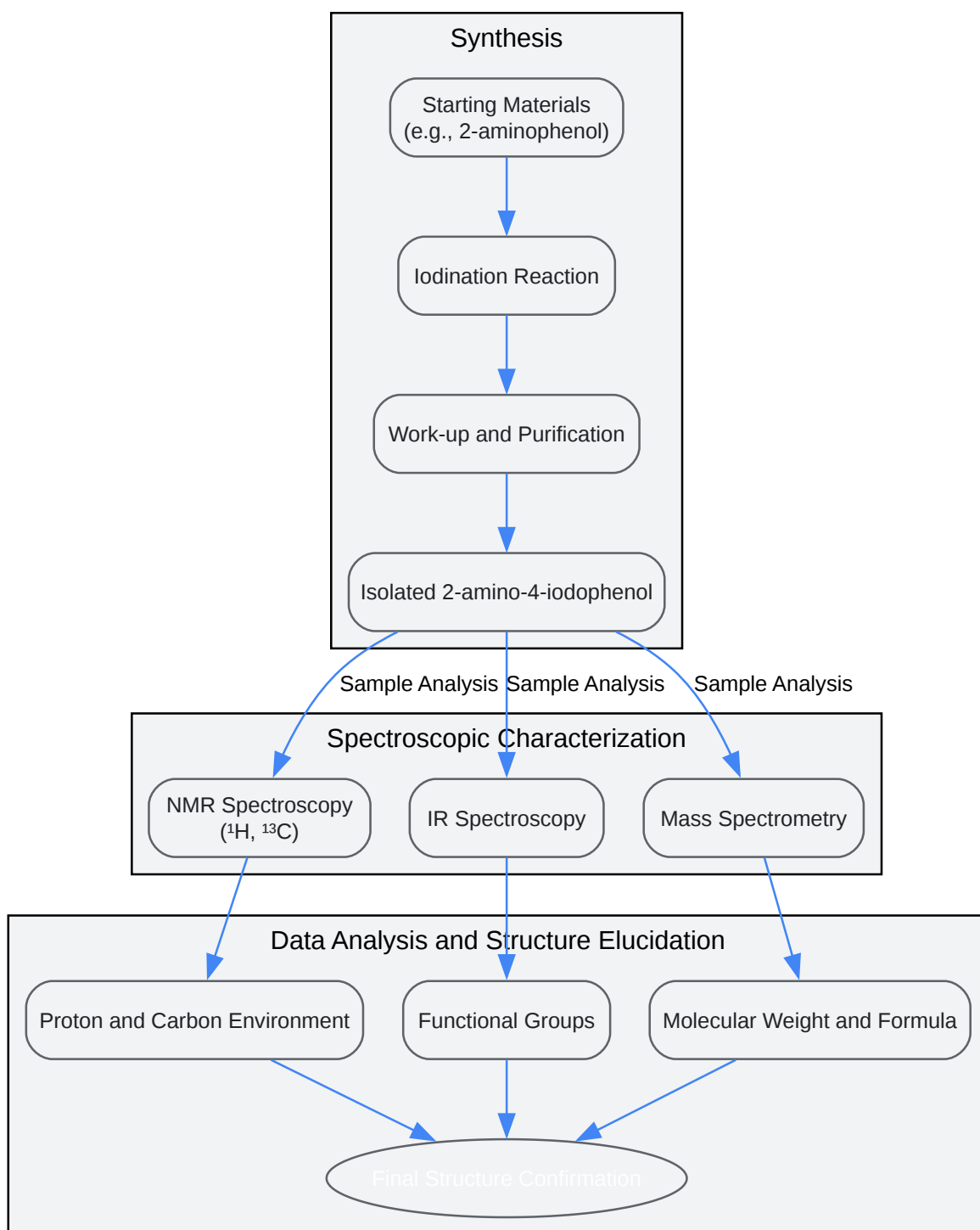
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum in both positive and negative ion modes (for ESI).
 - Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

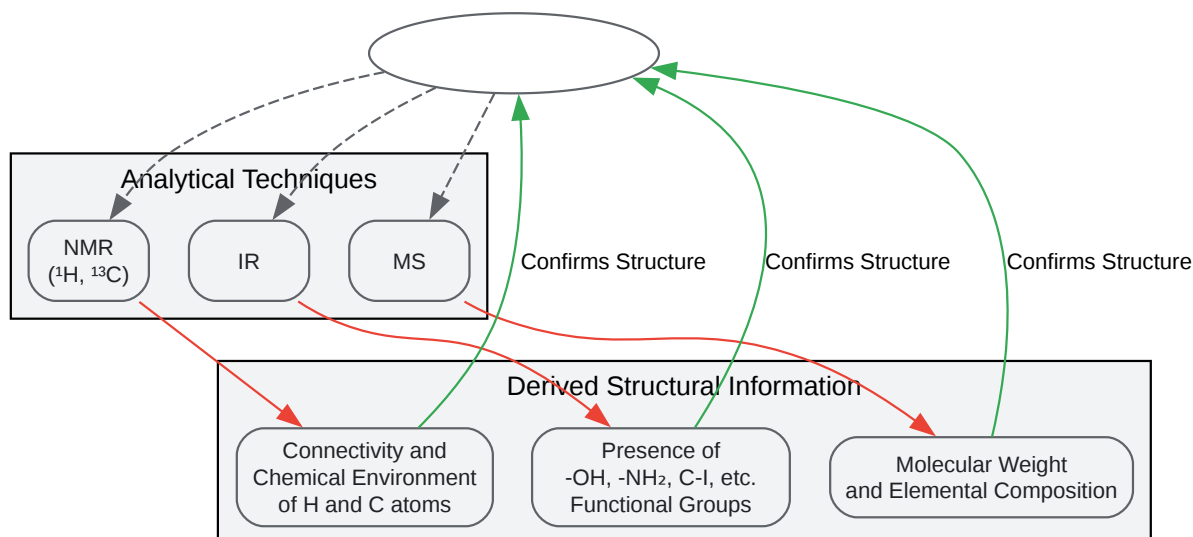
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of **2-amino-4-iodophenol** and the logical relationship between the spectroscopic techniques and the structural information they provide.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-amino-4-iodophenol**.



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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

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References

- 1. 2-Amino-4-iodophenol | C₆H₆INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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